2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-chloro-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3 |
InChI Key |
OOBQMVWMLYNFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromouracil or substituted bromouracils serve as the initial pyrimidine source.
- Phosphorus pentachloride (PCl5) is used for chlorination.
- Alkyl halides or alkyl amines provide the isopropyl group introduction.
- Catalysts such as palladium chloride (PdCl2) facilitate cross-coupling reactions (Heck reaction).
- Solvents include dichloromethane (DCM), tetrahydrofuran (THF), and aqueous ammonia.
Stepwise Synthesis
The synthesis can be summarized in the following steps, adapted from a similar patent for 2-chloro-8-cyclopentyl derivatives:
| Step | Reaction Type | Description | Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Chlorination | 5-Bromouracil reacts with phosphorus pentachloride in DCM under reflux to form 5-bromo-2,4-dichloropyrimidine. | Reflux in DCM, TLC monitoring, ice-water quenching, drying, and silica gel purification. | 5-Bromo-2,4-dichloropyrimidine |
| 2 | Substitution (Amination) | Nucleophilic substitution with ammonia (25% aqueous) to replace chlorine at position 4 with amino group. | Ammonia aqueous solution, controlled temperature. | 5-Bromo-2-chloro-4-aminopyrimidine |
| 3 | Alkylation (Isopropylation) | Introduction of the isopropyl group at position 8 via nucleophilic substitution or cross-coupling with isopropyl halide or amine. | Use of base (e.g., triethylamine), solvent (THF), and heating. | 5-Bromo-2-chloro-N-isopropylpyrimidin-4-amine (key intermediate) |
| 4 | Heck Reaction (Cyclization) | Palladium-catalyzed intramolecular Heck reaction with crotonic acid or equivalent to close the bicyclic ring system. | PdCl2 catalyst, triethylamine, reflux at ~75°C for 6 hours, nitrogen atmosphere. | 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one |
| 5 | Purification | Crystallization from aqueous media at controlled temperatures, filtration, washing, and vacuum drying. | Cooling below 10°C, filtration, drying at ~50°C under vacuum. | Pure target compound with high yield (~85-90%) and purity (>99%) |
Reaction Conditions and Yields
- The chlorination step proceeds under mild reflux conditions with high conversion.
- Substitution reactions typically show yields above 80%.
- The Heck reaction is critical for ring closure and is optimized at 75°C under inert atmosphere, yielding the bicyclic system efficiently.
- Overall yields for the full sequence are reported in the range of 80–90%, with purity exceeding 99% after purification.
Comparative Data Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination | 5-Bromouracil, PCl5, DCM, reflux | 90 | TLC confirms completion |
| 2 | Amination | 25% NH3 aqueous solution, ambient temp | 85 | Substitution at C4 |
| 3 | Alkylation | Isopropyl halide/amine, base, THF, heat | 80-85 | Introduction of isopropyl group |
| 4 | Heck Cyclization | PdCl2, triethylamine, 75°C, 6h, N2 | 88 | Ring closure to bicyclic system |
| 5 | Purification | Crystallization, filtration, vacuum drying | >99 purity | Final product isolation |
Notes on Adaptation for Isopropyl Substitution
The patent literature primarily reports cyclopentyl substitution at position 8; however, the synthetic route is adaptable for isopropyl groups by replacing the cyclopentyl halide or amine with the corresponding isopropyl derivatives. The reaction conditions remain largely unchanged, with minor optimizations for steric and electronic effects of the isopropyl group.
Additional Synthetic Insights from Literature
A comprehensive review on pyrido[2,3-d]pyrimidin-7(8H)-ones highlights:
- The use of preformed pyrimidines as versatile intermediates for substitution and ring closure.
- The importance of cross-coupling reactions (e.g., Heck reaction) for efficient bicyclic ring formation.
- The possibility of retrosynthetic analysis to design alternative routes based on available starting materials and desired substitutions.
These insights support the robustness and flexibility of the described preparation method for 2-chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell signaling and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Substituent Effects at Position 8
The substituent at position 8 significantly impacts biological activity and pharmacokinetics:
Table 1: Impact of Position 8 Substituents
| Substituent | Example Compound | Key Properties | Biological Target |
|---|---|---|---|
| Isopropyl | 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7-one | Moderate lipophilicity, steric bulk | Kinases, HCV NS5B polymerase |
| Cyclopentyl | CAS 1013916-37-4 | High lipophilicity | Kinases (e.g., BCR, DDR2) |
| 2-Hydroxyethyl | Compound 46 | Hydrogen-bonding capability | MST3/4 kinases |
Substituent Effects at Position 2
Position 2 is critical for modulating reactivity and target engagement:
- Chloro group : The electron-withdrawing chlorine in the target compound enhances electrophilicity, making it a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
- Methylsulfonyl group : In 8-isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1192730-04-3), the sulfonyl group increases polarity and may enhance binding to charged kinase active sites .
- Methylamino group: Compounds like 8-(4-Aminobutyl)-6-(2,5-dichlorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 8) utilize the amino group for hydrogen bonding, improving affinity for phosphodiesterases or kinases .
Table 2: Position 2 Substituent Comparison
| Substituent | Example Compound | Reactivity/Binding Feature | Biological Activity |
|---|---|---|---|
| Chloro | Target compound | Electrophilic, versatile for synthesis | Broad-spectrum kinase inhibition |
| Methylsulfonyl | CAS 1192730-04-3 | Polar, hydrogen-bond acceptor | Kinases, antiviral targets |
| Methylamino | Compound 8 | Hydrogen-bond donor | Phosphodiesterase 5 inhibition |
Role of C4 and C5-C6 Saturation
- C4 Substituents: Introduction of amino or oxo groups at C4 (e.g., 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one) reduces toxicity and enhances selectivity for kinases like ZAP-70 . The target compound lacks C4 substituents, which may limit its specificity compared to C4-modified analogs .
- C5-C6 Saturation : 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (e.g., antihypertensive agents) exhibit reduced planarity compared to unsaturated analogs, favoring interactions with cardiovascular targets over kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
